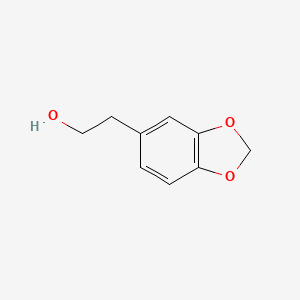

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by various spectroscopic techniques . Similarly, the synthesis of 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol was achieved through the selective reduction of keto ozonide using LiAlH4 . These methods highlight the importance of careful selection of starting materials and reagents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structures of the compounds are determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined, revealing a relatively flat molecule due to the anti conformations of the –CH2– groups . The crystal structures of two chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone showed the influence of hydrogen bonding and π-π stacking interactions on the twist angle between the mean planes of the 1,3-benzodioxol-5-yl and benzene groups .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the presence of a hydroxy group in the ethanoic acid fragment of 2‐(3‐Benzoylthioureido)ethanoic acid dimethyl sulfoxide solvate suggests the possibility of intermolecular hydrogen bonding . The synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involved a reaction with 2-naphthol, indicating the reactivity of the oxazin ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal packing, hydrogen bonding, and stacking interactions can affect the melting points, solubility, and stability of the compounds. Spectroscopic techniques such as NMR, IR, and UV-Vis are used to characterize these properties. For example, the spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride provided insights into its structure and conformation . The thermal behavior of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was studied using TG/DTA, which summarized the material's response to temperature changes .

Scientific Research Applications

Molecular Interactions and Solvent Effects

- A study explored the thermo-acoustical parameters of benzotriazole substituted 1,3,4-thiadiazole derivatives in solvents, contributing to the understanding of molecular interactions involving similar compounds (Godhani, Mulani, & Mehta, 2019).

Chemoenzymatic Synthesis

- Research on the enantioselective reductions of related compounds by Rhodothorula glutinis CCT 2182 showed potential for raw material preparation in pharmaceuticals (Antunes, Fardelone, Rodrigues, & Moran, 2004).

Crystal Structure and DFT Calculations

- A study on the synthesis and structural characterization of a small molecule combining phytonutrients indicated potential utility in biological applications (Jayaraj & Desikan, 2020).

Cytotoxic and Antimicrobial Properties

- Certain derivatives have shown significant cytotoxicity and antimicrobial activity, highlighting their potential in medical applications (Ganapaty, Srilakshmi, Pannakal, Rahman, Laatsch, & Brun, 2009).

Eco-Sustainable Synthesis and Biological Evaluation

- Eco-friendly synthesis of derivatives displayed anticancer, antibacterial, and DNA binding potential, significant for future medical research (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Antimicrobial Activities and Eco-friendly Synthesis

- Eco-friendly synthesis methods for certain derivatives revealed remarkable in vitro antimicrobial effects (Mathew, Kumar, Sharma, Shukla, & Nath, 2010).

Protonated Benzimidazole as a Synthon for Crystal Engineering

- Protonated benzimidazole groups in similar compounds have been suggested as useful synthons for crystal engineering (Matthews, Broughton, Bernardinelli, Melich, Brand, Willis, & Williams, 2003).

Tandem Prins-type Cyclization in Synthesis

- A novel synthesis strategy for fused polycyclic ring systems, integral to many natural products, was developed (Someswarao, Khan, Reddy, & Sridhar, 2018).

Green Synthesis of Organic Compounds

- An environmental-friendly procedure was reported for synthesizing certain organic compounds, highlighting the trend towards sustainable chemistry practices (Nongkhlaw, Nongrum, Tumtin, & Phucho, 2019).

Spectral Characterization and Crystal Structure

- Research on the crystal structure and spectral characterization of derivatives provides insights into the molecular properties of related compounds (Yan-fang, 2007).

Mechanism of Action

Target of Action

The primary targets of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties are crucial in determining the bioavailability of the compound. Future studies will need to focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular levels will also be elucidated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundFactors such as temperature, pH, and the presence of other compounds can affect how this compound behaves in a biological system .

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADSGOFBFPTCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374938 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6006-82-2 | |

| Record name | 1,3-Benzodioxole-5-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxaindan-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)